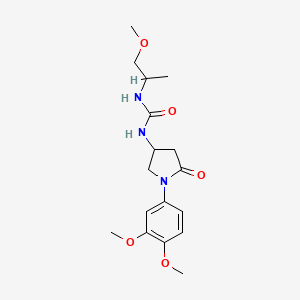

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(1-methoxypropan-2-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(1-methoxypropan-2-yl)urea, also known as DMXAA, is a small molecule that has been found to have anti-cancer properties. It was first identified in 2002 and has since been the subject of extensive scientific research.

Wissenschaftliche Forschungsanwendungen

Urea Biosensors

A comprehensive review by Botewad et al. (2021) highlights the advancements in biosensors designed to detect and quantify urea concentration, a crucial aspect in diagnosing and monitoring various health conditions. These biosensors utilize enzyme urease as a bioreceptor element, integrating various nanoparticles and carbon materials for enhanced sensitivity and specificity. The review provides insights into the materials used for enzyme immobilization and their impact on sensing parameters, offering a foundation for future biosensor research (Botewad et al., 2021).

Urea in Drug Design

Jagtap et al. (2017) discuss the role of ureas in drug design, emphasizing their unique hydrogen-binding capabilities that contribute to drug-target interactions. This review covers various urea derivatives that serve as modulators for biological targets, shedding light on the importance of urea in medicinal chemistry and its application in creating drugs with improved selectivity, stability, and pharmacokinetic profiles (Jagtap et al., 2017).

Urease Inhibitors in Medicine

Kosikowska and Berlicki (2011) review the patent literature on urease inhibitors with potential medical applications, particularly in treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. They explore various groups of urease inhibitors, highlighting the need for safer alternatives to current treatments and the potential of urease inhibition in medical applications (Kosikowska & Berlicki, 2011).

Supramolecular Capsules from Urea Derivatives

Ballester (2011) presents research on the self-assembly of supramolecular capsules derived from calixpyrrole and urea derivatives, offering a novel approach to constructing molecular capsules with potential applications in drug delivery and molecular recognition. This work demonstrates the versatility of urea derivatives in forming structures with specific binding properties, paving the way for their use in supramolecular chemistry (Ballester, 2011).

Urea as a Hydrogen Carrier

Rollinson et al. (2011) explore the potential of urea as a hydrogen carrier for fuel cells, emphasizing its advantages such as non-toxicity, stability, and ease of storage and transport. This perspective underscores the viability of urea as a sustainable and efficient source of hydrogen, contributing to the development of alternative energy solutions (Rollinson et al., 2011).

Eigenschaften

IUPAC Name |

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-methoxypropan-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5/c1-11(10-23-2)18-17(22)19-12-7-16(21)20(9-12)13-5-6-14(24-3)15(8-13)25-4/h5-6,8,11-12H,7,9-10H2,1-4H3,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGBQAGRMQRLGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine](/img/structure/B2750709.png)

![1-(4-fluorophenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2750710.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2750718.png)

![(2S)-3-cycloheptyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2750720.png)

![1-benzyl-N~5~-(2-fluoro-4-methylphenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2750723.png)

![N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2750724.png)